molecular formula C12H18N4O4 B1208411 ICRF-193 CAS No. 21416-68-2

ICRF-193

Número de catálogo: B1208411
Número CAS: 21416-68-2
Peso molecular: 282.30 g/mol
Clave InChI: OBYGAPWKTPDTAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

ICRF-193 se puede sintetizar mediante una serie de reacciones químicas que implican la formación de un anillo de piperazina. La síntesis generalmente comienza con la reacción de butano-2,3-diona con piperazina para formar la estructura bisdioxopiperazínica. Las condiciones de reacción a menudo implican el uso de solventes como dimetilsulfóxido y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound implica la escalabilidad de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, así como la implementación de técnicas de purificación como la cristalización y la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

ICRF-193 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo bajo temperaturas y pH controlados para asegurar la estabilidad del compuesto .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de this compound dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Mecanismo De Acción

ICRF-193 ejerce sus efectos inhibiendo la actividad catalítica de la topoisomerasa II del ADN. Esta enzima es responsable de aliviar el superenrollamiento del ADN y desencadenar las hebras de ADN entrelazadas durante la replicación y la transcripción. Al inhibir esta enzima, this compound previene la segregación adecuada de los cromosomas durante la división celular, lo que lleva al arresto del ciclo celular y la apoptosis . Los objetivos moleculares de this compound incluyen el dominio ATPasa de la topoisomerasa II del ADN, que es esencial para su actividad enzimática .

Comparación Con Compuestos Similares

ICRF-193 a menudo se compara con otros inhibidores de la topoisomerasa II, como el dexrazoxano (ICRF-187) y la etopósido. Si bien todos estos compuestos inhiben la topoisomerasa II del ADN, this compound es único en su capacidad para actuar como un inhibidor catalítico sin causar daño al ADN . Esto lo convierte en una herramienta valiosa para estudiar la función de la enzima sin introducir factores confusos relacionados con el daño al ADN. Compuestos similares incluyen:

El mecanismo de acción único de this compound y su capacidad para inhibir la topoisomerasa II sin causar daño al ADN lo convierten en un compuesto valioso tanto en contextos de investigación como terapéuticos.

Actividad Biológica

ICRF-193, chemically known as meso-4,4-(2,3-butanediyl)-bis(2,6-piperazinedione), is a potent inhibitor of DNA topoisomerase II (Top2), an enzyme crucial for DNA replication and transcription. This compound has garnered attention for its anticancer properties due to its ability to stabilize the Top2-DNA complex, leading to DNA damage and cell cycle arrest. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound inhibits the catalytic activity of Top2 by stabilizing the enzyme's complex with DNA, preventing the normal relaxation of supercoiled DNA that is essential for replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, particularly during the S and G2 phases of the cell cycle, where Top2α is predominantly active .

Effects on Cell Cycle and DNA Damage

Research indicates that this compound induces significant DNA damage, particularly in S and G2 phases. A study using quantitative image-based cytometry demonstrated that treatment with this compound resulted in a marked increase in γH2AX foci, a marker for DNA double-strand breaks, especially in cells undergoing replication . The following table summarizes key findings related to cell cycle effects:

Cell Cycle Phase Percentage of Cells with DNA Damage Methodology
G125%EdU labeling and confocal microscopy
S~50%EdU labeling and confocal microscopy
G2Nearly 100%EdU labeling and confocal microscopy

These findings suggest that this compound not only causes DNA damage but also affects cell cycle progression by delaying the transition from S phase to G2 phase, thereby activating the G2-M checkpoint .

Nucleosome Dynamics

This compound's impact extends to chromatin structure. Studies have shown that while it does not prevent nucleosome deposition, it alters nucleosome spacing in a way that can affect gene expression and chromatin accessibility. Specifically, this compound treatment was associated with a decrease in nucleosome density due to abnormal linker DNA lengths .

Case Studies

  • Fission Yeast Model : A detailed live-cell analysis in Schizosaccharomyces pombe revealed that this compound treatment resulted in abnormal spindle dynamics during mitosis. The drug caused spindles to arch and break during telophase due to improper separation of sister chromatids, leading to polyploidization .
  • Cardiomyocyte Protection : In a study involving neonatal ventricular cardiomyocytes (NVCMs), prodrugs of this compound demonstrated protective effects against anthracycline-induced toxicity. The release kinetics of this compound from these prodrugs indicated effective cellular penetration and cytoprotection at adequate concentrations .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which ICRF-193 inhibits DNA topoisomerase II?

this compound is a catalytic inhibitor of DNA topoisomerase II (Topo II) that stabilizes the closed clamp conformation of the enzyme, preventing ATP hydrolysis and blocking the religation step during DNA strand passage. Unlike cleavage-inducing inhibitors (e.g., etoposide), this compound does not generate protein-linked DNA breaks but induces cytotoxicity by trapping Topo II in a non-functional state, leading to unresolved catenated DNA structures and replication stress .

Q. What experimental models are commonly used to study this compound's effects?

  • In vitro systems : SV40 DNA replication assays (e.g., accumulation of catenated dimers and late Cairns-type DNAs) .
  • Cell lines : HeLa, HCT116, and fission yeast (Schizosaccharomyces pombe) to study mitotic defects and replication termination .
  • Xenopus egg extracts : For analyzing replication origin activation and chromatin dynamics .

Q. What are the recommended concentrations and treatment durations for this compound in cell culture?

Typical doses range from 10–35 μM for mammalian cells, with treatment durations varying by study:

  • 30 μM for 4–5 hours in HeLa cells to block mitotic exit .
  • 35 μM for 5 hours in RPE1 cells to observe transcription-coupled supercoiling changes .
  • Lower doses (10–20 μM) for prolonged S-phase synchronization .

Advanced Research Questions

Q. How does this compound resolve contradictions in replication termination studies?

Conflicting reports on whether this compound blocks replication termination or origin activation arise from methodological differences:

  • DNA combing assays in Xenopus extracts show slowed origin cluster activation and fork progression, not termination failure .
  • Plasmid replication assays in egg extracts confirm catenated dimer accumulation (decatenation block) without affecting termination . Key methodological consideration: Include non-replicated DNA fibers in analysis to avoid misinterpreting origin activation delays as termination defects .

Q. What experimental designs distinguish this compound's effects on Topo IIα vs. Topo IIβ?

  • Knockout/knockdown models : Use Topo IIα/β isoform-specific siRNA or CRISPR lines to isolate functional roles.
  • ATR/Chk1 pathway inhibition : this compound-induced replication stress activates ATR-Chk1 checkpoints; combine with inhibitors (e.g., VE-821) to dissect Topo IIβ's role in G2/M arrest .
  • Flow cytometry : Monitor cyclin B degradation and DNA content to differentiate mitotic exit delays (Topo IIα) versus transcription-coupled damage (Topo IIβ) .

Q. How does this compound interact with transcription inhibition in studying chromosome segregation?

Co-treatment with transcription inhibitors (e.g., triptolide or DRB) reveals Topo II's role in resolving transcription-replication conflicts:

  • 30 μM this compound + 25 μM triptolide exacerbates mitotic DNA entanglement in HeLa cells .
  • Methodological tip : Use fluorescence in situ hybridization (FISH) to visualize entangled loci and quantify segregation defects .

Q. Methodological Recommendations

  • DNA combing : Use BrdU pulse-labeling to quantify replication fork dynamics under this compound treatment .
  • Two-dimensional gel electrophoresis : Resolve catenated DNAs vs. replication intermediates .
  • Checkpoint inhibition : Combine this compound with Chk1 inhibitors (e.g., AZD7762) to probe replication stress response pathways .

Propiedades

IUPAC Name

4-[3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYGAPWKTPDTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943979
Record name 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21416-68-2
Record name 4,4′-(1,2-Dimethyl-1,2-ethanediyl)bis[2,6-piperazinedione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ICRF 196
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Hydrazinyl-8-oxooctanoic acid
ICRF-193
8-Hydrazinyl-8-oxooctanoic acid
ICRF-193
8-Hydrazinyl-8-oxooctanoic acid
8-Hydrazinyl-8-oxooctanoic acid
ICRF-193
8-Hydrazinyl-8-oxooctanoic acid
8-Hydrazinyl-8-oxooctanoic acid
ICRF-193
8-Hydrazinyl-8-oxooctanoic acid
ICRF-193
8-Hydrazinyl-8-oxooctanoic acid
ICRF-193

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.